
4-Chloro-6-iodoquinoline
Übersicht
Beschreibung
4-Chloro-6-iodoquinoline is a chemical compound with the linear formula C8H4ClIN2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of this compound is C8H4ClIN2 . The molecular weight is 290.492 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
4-Chloro-6-iodoquinoline has been utilized significantly in cross-coupling reactions. For instance, it has been used in the synthesis of diarylquinolines through selective stepwise substitution of iodine and chlorine atoms. This process enables the production of diarylquinolines with different aryl groups in specific positions, using a one-pot procedure, and has shown significant effects of water or Bu4NBr on the rate and yield of these stages (Tsvetkov et al., 2002).
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as GSK2126458. It has been synthesized from specific dioxanes and anilines, involving cyclization and substitution reactions, and its structure has been confirmed through NMR spectrum analysis (Wang et al., 2015).
Building Block in Chemical Synthesis
This compound is recognized as a versatile and attractive building block in chemical synthesis. It has been applied in the synthesis of poly-functionalized quinolines through processes like Williamson ether synthesis and in situ ester hydrolysis reactions, leading to the creation of various quinoline derivatives in good yields (Li et al., 2020).
Suzuki-Miyaura Cross-Coupling
The compound plays a role in Suzuki-Miyaura cross-coupling reactions. In one study, 2-aryl-4-chloro-3-iodoquinolines underwent Suzuki cross-coupling, leading to the synthesis of triarylquinolines in a one-pot operation. This method also facilitated the transformation of 2,3-diaryl-4-chloroquinolines into primary 4-amino-2,3-diarylquinolines and 2,3-diarylquinolin-4(1H)-ones (Mphahlele et al., 2010).
Kinetic Studies in Heterocycles
This chemical has been involved in kinetic studies of heterocycles. The reactivity of chloro-, iodo-, methoxy-, and methylthio-substituted N-methylquinolinium and N-methylisoquinolinium iodides with hydroxide ions was studied.
Findings showed variation in reactivity based on the position of the substituents and the type of heterocycle, contributing to a deeper understanding of reaction kinetics in such systems (Barlin & Benbow, 1975).
Crystal Engineering and Host Molecule Inclusion
In crystal engineering, chloro-substituted diquinoline, including this compound, has been studied for its ability to include guest molecules in crystal structures. The study of its crystal structures with various guest molecules has provided insights into aromatic interfacial packing and types of interactions in crystal engineering (Ashmore et al., 2007).
Antimicrobial Activity
Quinolines, including this compound derivatives, have been examined for their antimicrobial activity. Some synthesized compounds demonstrated significant activity against certain strains of bacteria and fungi, indicating potential for development in antimicrobial treatments (Mosaad et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to 4-aminoquinolines like chloroquine and amodiaquine , which are known to target heme polymerase in Plasmodium species .
Mode of Action
Based on its structural similarity to chloroquine, it may inhibit the action of heme polymerase, causing a buildup of toxic heme in plasmodium species .
Biochemical Pathways
Chloroquine and its derivatives are known to interfere with the heme detoxification pathway in plasmodium species .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-6-iodoquinoline are as follows :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.
Result of Action
Based on its structural similarity to chloroquine, it may cause a buildup of toxic heme in plasmodium species, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to prevent the chemical from entering drains and to avoid discharging it into the environment . The compound should be stored in a dark place under an inert atmosphere at 2-8°C .
Eigenschaften
IUPAC Name |
4-chloro-6-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXHGYKMODLJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457719 | |
| Record name | 4-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-07-1 | |
| Record name | 4-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



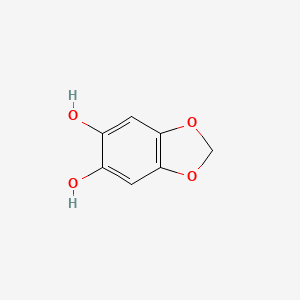
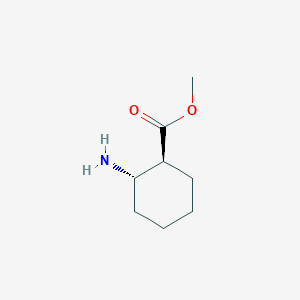
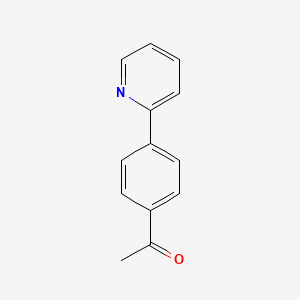

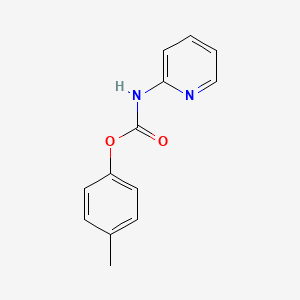


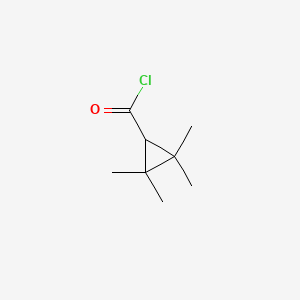
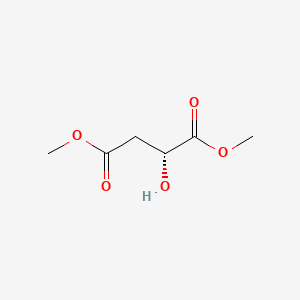

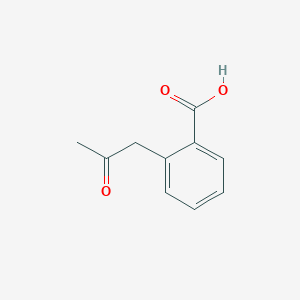
![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)

